![molecular formula C6H3BrN4O2 B2772795 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1416740-16-3](/img/structure/B2772795.png)

2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

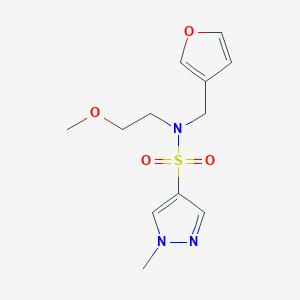

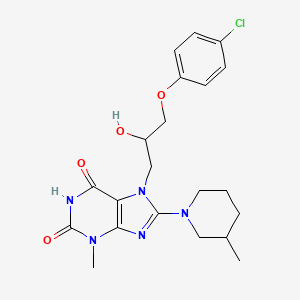

2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is a compound with the molecular formula C6H3BrN4O2 . It is a solid substance and is known to be a strong oxidizing agent .

Synthesis Analysis

The synthesis of this compound is complex and involves multiple steps . One common method involves the reduction of hydrogen, iodination, formation of amides, and cyclization . Another method involves the reaction of ethylenediamine and nitrostyrene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . It is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis

As a strong oxidizing agent, this compound can undergo oxidation reactions with many organic and inorganic substances .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 243.02 and can be stored in an inert atmosphere at 2-8°C . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

- Pyrazines, including those related to "2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine," have been extensively investigated for their pharmacological properties. These compounds have been found to possess a wide range of pharmacological effects such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. This diversity underscores the potential of pyrazines as a foundation for developing new therapeutic agents (Ferreira & Kaiser, 2012). The synthesis of pyrazole heterocycles, including pyrazolo[1,5-a]pyrimidine scaffold, demonstrates significant biological properties and structural-activity relationships, highlighting the medicinal chemistry community's interest in these compounds for drug development (Cherukupalli et al., 2017).

Food Science

- The Maillard reaction, a key process in food science, synthesizes pyrazines, contributing to the flavor profile of baked, roasted, and nutty foods. Research focuses on controlling pyrazines' generation to enhance desirable flavors while minimizing harmful by-products. The study outlines various strategies, including reactant modification and emerging technologies, to manage pyrazine levels in food processing (Yu et al., 2021).

Materials Science

- Heterocyclic compounds, including pyrazines, are explored for applications in materials science, such as in the development of high-energy density materials (HEDMs). These studies focus on the synthesis, properties, and potential uses of energetic compounds containing high-nitrogen azine groups for applications in propellants, explosives, and gas generators (Yongjin & Shuhong, 2019).

Safety and Hazards

2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact and ensuring operations are conducted in a well-ventilated area . It should also be kept away from flammable substances and oxidizers to prevent dangerous reactions .

Mécanisme D'action

Target of Action

It’s known that pyrrolopyrazine derivatives, which include this compound, have shown a wide range of biological activities .

Mode of Action

It’s suggested that the nitrogen atom in the pyrazine ring forms an essential hydrogen bond with the target, and the compound may use imidazole stacking with certain residues .

Biochemical Pathways

Pyrrolopyrazine derivatives have been known to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Result of Action

It’s known that pyrrolopyrazine derivatives have shown a wide range of biological activities .

Action Environment

The action, efficacy, and stability of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4O2/c7-4-2-9-6-5(10-4)3(1-8-6)11(12)13/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKDSESFZOLVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN=C2N1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2772717.png)

![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2772719.png)

![1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B2772721.png)

![[1-(2-Chloro-6-ethylpyridine-4-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2772723.png)

![N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide](/img/structure/B2772730.png)

![5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2772731.png)